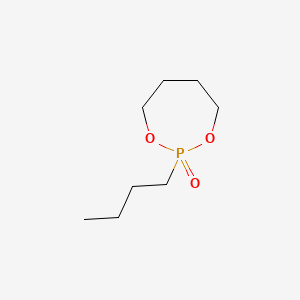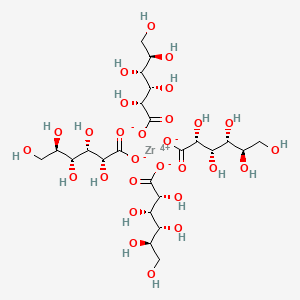
Zirconium D-gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium D-gluconate is a compound formed by the combination of zirconium and D-gluconic acid. Zirconium is a grayish-white metal known for its high resistance to corrosion and its applications in various industrial and scientific fields . D-gluconic acid, on the other hand, is a naturally occurring substance derived from glucose and is widely used in the food and pharmaceutical industries
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium D-gluconate can be synthesized through various chemical methods. One common approach involves the reaction of zirconium salts, such as zirconium oxychloride, with D-gluconic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using zirconium salts and D-gluconic acid. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form .
Chemical Reactions Analysis
Types of Reactions: Zirconium D-gluconate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zirconium, which acts as a catalyst in many cases .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pH, and reaction time, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxide, while reduction reactions may produce zirconium metal .
Scientific Research Applications
Zirconium D-gluconate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique properties make it an effective catalyst for processes such as polymerization and esterification .
Biology: In biological research, this compound is studied for its potential use in drug delivery systems. Its ability to form stable complexes with various bioactive molecules makes it a promising candidate for targeted drug delivery .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its biocompatibility and low toxicity make it suitable for use in medical implants and devices .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as ceramics and coatings.
Mechanism of Action
The mechanism of action of zirconium D-gluconate involves its interaction with various molecular targets and pathways. In drug delivery systems, this compound forms stable complexes with bioactive molecules, allowing for controlled release and targeted delivery. In catalytic processes, zirconium acts as a Lewis acid, facilitating various chemical reactions by stabilizing reaction intermediates .
Comparison with Similar Compounds
- Zinc gluconate
- Calcium gluconate
- Magnesium gluconate
Comparison: Zirconium D-gluconate is unique compared to other similar compounds due to the presence of zirconium, which imparts distinct properties such as high thermal stability and resistance to corrosion. While zinc gluconate, calcium gluconate, and magnesium gluconate are primarily used for their nutritional and therapeutic benefits, this compound finds applications in advanced materials and catalysis .
Properties
CAS No. |
94023-24-2 |
|---|---|
Molecular Formula |
C24H44O28Zr |
Molecular Weight |
871.8 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;zirconium(4+) |
InChI |
InChI=1S/4C6H12O7.Zr/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4*2-5,7-11H,1H2,(H,12,13);/q;;;;+4/p-4/t4*2-,3-,4+,5-;/m1111./s1 |
InChI Key |
BHVQLRGKBUDAFF-FSCNPAMSSA-J |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zr+4] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


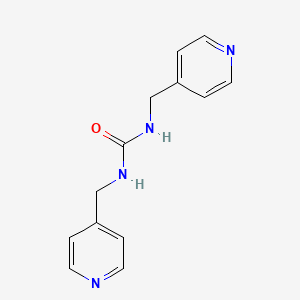
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)

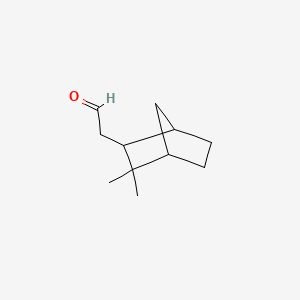
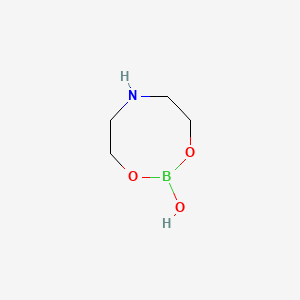

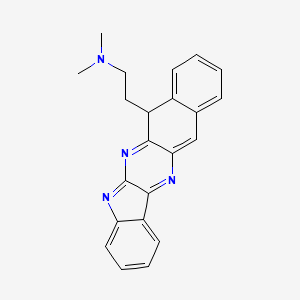
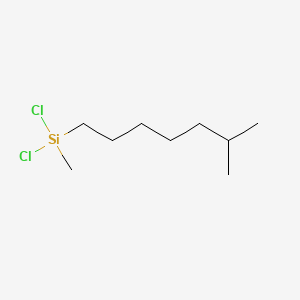
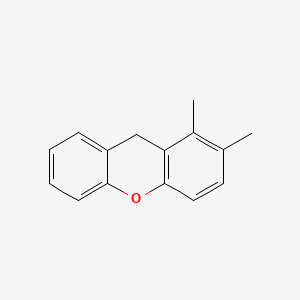
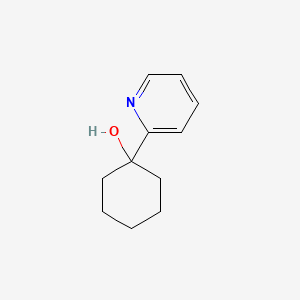
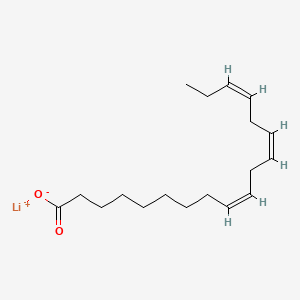

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
